molecular formula C6H6BrN3O B8279561 5-bromo-N'-hydroxypyridine-3-carboximidamide CAS No. 453565-56-5

5-bromo-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B8279561
CAS No.: 453565-56-5
M. Wt: 216.04 g/mol
InChI Key: CYHQPUQBUYMCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 5-Bromo-N'-hydroxypyridine-3-carboximidamide (CAS name: (Z)-5-bromo-N′-hydroxypicolinimidamide) is a pyridine derivative characterized by a bromine substituent at position 5, a hydroxylamine group at position 3, and a carboximidamide functional group. It is synthesized via method A from 5-bromopyridine-2-carbonitrile, yielding a white solid with a melting point of 151–152°C (ethanol recrystallization) and an 88% yield .

Properties

CAS No.

453565-56-5

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

CYHQPUQBUYMCMW-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC=C1Br)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-methoxypyridine with hydrobromic acid under reflux conditions to yield 3-bromo-5-hydroxypyridine . This intermediate can then be further reacted with appropriate reagents to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of 5-bromo-N’-hydroxypyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

5-Bromo-N'-hydroxypyridine-3-carboximidamide serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitutions and couplings, which are essential in organic synthesis.

Biology

The compound is studied for its biological activities , particularly its interactions with biomolecules. Its structure enables it to engage in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . Its derivatives have shown promise in drug development, particularly in targeting specific diseases such as cancer and infections due to their antimicrobial properties.

Industry

5-Bromo-N'-hydroxypyridine-3-carboximidamide is utilized in the production of dyes , agrochemicals , and other industrial products due to its reactivity and ability to form stable intermediates.

Research has highlighted several biological activities associated with 5-bromo-N'-hydroxypyridine-3-carboximidamide:

  • Antimicrobial Activity : Studies indicate that this compound exhibits moderate antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Modifications in the pyridine ring can enhance efficacy against resistant strains.
  • Anticancer Activity : Case studies have demonstrated that derivatives of this compound possess significant anticancer properties, showing selective toxicity towards cancer cell lines while sparing normal cells .
Compound NameAntimicrobial ActivityNotable Features
5-Bromo-N'-hydroxypyridine-3-carboximidamideModerateBromine enhances reactivity
N-hydroxypyridine-2-carboxamidineLowLacks bromine; reduced efficacy
Pyridine carboxamidrazonesHighEffective against M. tuberculosis

Antifungal Activity

Recent studies have shown that 5-bromo-N'-hydroxypyridine-3-carboximidamide exhibits antifungal properties against various strains of Candida, indicating its broad-spectrum antimicrobial potential.

Cytotoxicity Assays

In vitro cytotoxicity studies have been conducted using this compound on various cancer cell lines (e.g., HeLa, A549). The results indicated that certain derivatives displayed significant anticancer activity compared to standard treatments .

Pharmacokinetic Properties

The pharmacokinetic profile of 5-bromo-N'-hydroxypyridine-3-carboximidamide suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboximidamide group can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.90 (br s, 1H, D₂O exchangeable), 8.64 (d, J = 1.9 Hz, 1H), 8.28 (d, J = 1.9 Hz, 1H), 5.87 (br s, 2H, D₂O exchangeable) .
  • ¹³C NMR (151 MHz, DMSO-d₆): δ 148.9, 147.5, 145.7, 137.8, 130.8, 130.0 .

The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxylamine and carboximidamide groups, influencing its reactivity and biological interactions.

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Derivatives

The following table summarizes key pyridine-based analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Key Differences/Applications Source
5-Bromo-N,3-dimethoxy-N-methylpicolinamide Methoxy, methylamide groups C₉H₁₁BrN₂O₃ Enhanced lipophilicity; commercial availability (priced at $400/g) Catalogs
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Nitro, dimethylamino groups C₇H₈BrN₃O₂ Electron-withdrawing nitro group alters reactivity; used in medicinal chemistry Catalogs
N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide Pivalamide, hydroxyl groups C₁₁H₁₄BrN₃O₂ Bulkier substituents reduce solubility; limited bioactivity data Catalogs
6-Bromo-1H-indole-3-carboxylic acid methyl ester Indole core, ester group C₁₀H₈BrNO₂ Broader antimicrobial activity (weak inhibition of S. epidermidis) Marine Drugs

Substituent Effects on Reactivity and Bioactivity

  • Bromine Position: The bromine at position 5 in the target compound contrasts with position 6 in marine indoles (e.g., 6-bromo-1H-indole-3-carboxylic acid methyl ester). This positional isomerism affects electronic distribution and receptor binding .
  • Hydroxylamine vs.
  • Carboximidamide vs.

Biological Activity

5-Bromo-N'-hydroxypyridine-3-carboximidamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

5-Bromo-N'-hydroxypyridine-3-carboximidamide possesses a distinctive structure characterized by:

  • Bromine atom at the 5th position of the pyridine ring.
  • Hydroxyl group at the N' position.
  • Carboximidamide group at the 3rd position.

This configuration contributes to its reactivity and interaction with biological targets.

PropertyValue
CAS No.453565-56-5
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
IUPAC Name5-bromo-N'-hydroxypyridine-3-carboximidamide
InChI KeyCYHQPUQBUYMCMW-UHFFFAOYSA-N

The biological activity of 5-bromo-N'-hydroxypyridine-3-carboximidamide is largely attributed to its ability to form hydrogen bonds and interact with various biological molecules. The bromine atom and hydroxyl group facilitate these interactions, which can modulate enzyme activities and receptor functions. Specifically, the carboximidamide moiety can engage with active sites of enzymes, potentially leading to inhibition or activation of specific biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo-N'-hydroxypyridine-3-carboximidamide. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and other tumor models. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Case Study : A study reported that compounds structurally related to 5-bromo-N'-hydroxypyridine-3-carboximidamide showed IC50 values in the nanomolar range against TNKS-2 (tankyrase 2), indicating strong inhibitory activity that could be leveraged for therapeutic applications in cancer treatment .

Antiviral Activity

There is emerging evidence suggesting that 5-bromo-N'-hydroxypyridine-3-carboximidamide may also possess antiviral properties. Compounds with similar frameworks have been evaluated for their ability to inhibit viral replication, particularly against flaviviruses. The biological evaluation indicated that derivatives could inhibit viral replication by interfering with viral envelope protein interactions .

Synthesis and Evaluation

The synthesis of 5-bromo-N'-hydroxypyridine-3-carboximidamide involves several methods, including:

  • Refluxing brominated pyridines with hydrobromic acid .
  • Transition-metal-free reactions , which provide a greener alternative for producing this compound .

Following synthesis, comprehensive biological evaluations are conducted to assess the compound's efficacy against various biological targets.

Comparative Studies

A comparative analysis has been performed on related compounds, revealing that structural modifications can significantly influence biological activity. For instance, substitutions at different positions on the pyridine ring were found to enhance or diminish anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N'-hydroxypyridine-3-carboximidamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a pyridine precursor followed by amidoxime formation using hydroxylamine. Reaction optimization should focus on temperature control (e.g., 60–80°C for amidoxime formation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of bromopyridine to hydroxylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended . Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

Q. How should researchers address solubility challenges during characterization of 5-bromo-N'-hydroxypyridine-3-carboximidamide?

  • Methodological Answer : The compound’s solubility is likely limited in non-polar solvents due to its polar hydroxypyridine and amidoxime groups. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for NMR spectroscopy. For crystallography, prepare a saturated solution in methanol/water (7:3 v/v) and employ slow evaporation at 4°C. If crystallization fails, consider co-crystallization with tartaric acid to stabilize the structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts:
  • Pyridine protons: δ 7.8–8.5 ppm (deshielded due to electron-withdrawing Br and amidoxime groups).
  • Amidoxime NH: δ 9.2–10.5 ppm (broad singlet).
  • IR : Confirm amidoxime C=N stretching (~1640 cm1^{-1}) and O-H/N-H stretches (~3200–3400 cm1^{-1}).
  • MS : Look for molecular ion [M+H]+^+ at m/z 231.98 (C6 _6H6 _6BrN3 _3O) with fragmentation peaks at m/z 154 (loss of Br) and 112 (loss of amidoxime) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-bromo-N'-hydroxypyridine-3-carboximidamide in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The bromine atom at position 5 is a likely target for Suzuki-Miyaura coupling with boronic acids (e.g., aryl boronic acids). Simulate transition states using software like Gaussian or ORCA to predict activation energies. Validate predictions experimentally by reacting with 4-methoxyphenylboronic acid under Pd(PPh3 _3)4 _4 catalysis in THF/Na2 _2CO3 _3 at 80°C .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent). Conduct orthogonal assays:

  • In vitro enzyme inhibition : Compare IC50_{50} values in phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0).
  • Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate with activity.
  • Molecular docking : Validate binding poses in protein targets (e.g., kinases) using AutoDock Vina. If results conflict, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can researchers mitigate degradation of 5-bromo-N'-hydroxypyridine-3-carboximidamide under ambient storage conditions?

  • Methodological Answer : Degradation is likely due to hydrolysis of the amidoxime group. Stabilize the compound by:

  • Storing under inert gas (argon) at –20°C in amber vials.
  • Preparing lyophilized powders with cryoprotectants (e.g., trehalose).
  • Monitoring stability via accelerated aging tests (40°C/75% RH for 4 weeks) and analyzing degradation products with UPLC-QTOF .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating this compound’s role as a metal-chelating agent?

  • Methodological Answer : Include:

  • Positive controls : EDTA (for broad-spectrum chelation) and deferoxamine (for iron-specific binding).
  • Negative controls : Pyridine derivatives lacking the amidoxime group.
  • Spectrophotometric titration : Monitor UV-Vis shifts (e.g., λmax_{\text{max}} ~280 nm for Fe3+^{3+} complexes) in Tris buffer (pH 7.4). Calculate binding constants using Benesi-Hildebrand plots .

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Methodological Answer :

  • Dose range : Use 10 nM–100 μM to capture EC50_{50} and assess cytotoxicity (via MTT assay).
  • Counter-screens : Test against related enzymes (e.g., tyrosine vs. serine hydrolases) to confirm selectivity.
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes linked to off-target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.